1-Methylpiperidine-4-sulfonamide hydrochloride
Overview
Description
1-Methylpiperidine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H14N2O2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidine-4-sulfonamide hydrochloride typically involves the reaction of 1-methylpiperidine with sulfonamide under specific conditions. The process often includes the use of hydrochloric acid to form the hydrochloride salt. The reaction conditions may vary, but common methods involve heating the reactants in a suitable solvent and then isolating the product through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
1-Methylpiperidine-4-sulfonamide hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 1-Methylpiperidine-4-sulfonamide hydrochloride but without the sulfonamide group.
N-Methylpiperidine: Similar structure but lacks the sulfonamide group.
Piperidine-4-sulfonamide: Similar but without the methyl group on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both the methyl and sulfonamide groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are required .
Properties
IUPAC Name |
1-methylpiperidine-4-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-8-4-2-6(3-5-8)11(7,9)10;/h6H,2-5H2,1H3,(H2,7,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSKMFZTYBBNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-40-7 | |
Record name | 4-Piperidinesulfonamide, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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